molecular formula C17H19N3O4S B11041340 Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate

Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B11041340
M. Wt: 361.4 g/mol
InChI Key: NDPPJCFPBOJLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound that belongs to the class of isoxazole carboxylates This compound is characterized by its unique structure, which includes a cyano group, a methoxymethyl group, and a pyridylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule through the reaction of amines with alkyl cyanoacetates . This reaction is often carried out under reflux conditions in the presence of a catalytic amount of triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions, fusion methods, and the use of advanced catalytic systems to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with molecular targets and pathways within a system. The cyano group, methoxymethyl group, and pyridylsulfanyl group contribute to its binding affinity and reactivity with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 4-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H19N3O4S/c1-5-23-17(21)15-14(11(3)24-20-15)9-25-16-13(7-18)12(8-22-4)6-10(2)19-16/h6H,5,8-9H2,1-4H3

InChI Key

NDPPJCFPBOJLGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=NC(=CC(=C2C#N)COC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.